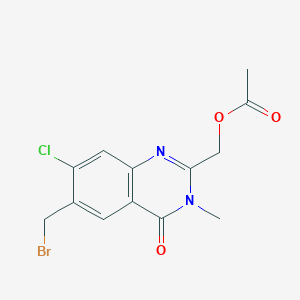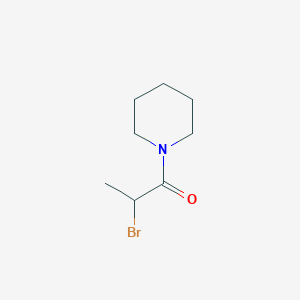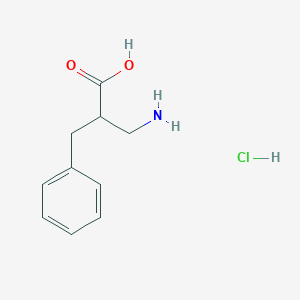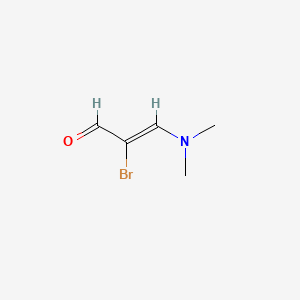
(6-(Bromomethyl)-7-chloro-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl acetate
Descripción general
Descripción
(6-(Bromomethyl)-7-chloro-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl acetate: is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a bromomethyl group, a chloro substituent, and an acetate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Bromomethyl)-7-chloro-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl acetate typically involves multiple steps:
-
Formation of the Quinazolinone Core: : The initial step involves the synthesis of the quinazolinone core. This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
-
Introduction of the Bromomethyl Group: : The bromomethyl group is introduced via bromination of a methyl group attached to the quinazolinone core. This step often requires the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
-
Chlorination: : The chloro substituent is typically introduced through electrophilic aromatic substitution using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
-
Acetylation: : The final step involves the acetylation of the hydroxyl group to form the acetate ester. This can be achieved using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
-
Substitution Reactions: : The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
-
Oxidation and Reduction: : The compound can participate in oxidation-reduction reactions, particularly involving the quinazolinone core. For example, the carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH₄).
-
Hydrolysis: : The acetate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Nucleophilic Substitution: Products vary depending on the nucleophile used, such as azides, thiocyanates, or ethers.
Oxidation: Oxidized derivatives of the quinazolinone core.
Reduction: Reduced forms of the carbonyl group, yielding alcohols.
Hydrolysis: The corresponding alcohol from the acetate ester.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (6-(Bromomethyl)-7-chloro-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl acetate is used as an intermediate in the synthesis of more complex molecules. Its functional groups make it a versatile building block for constructing various heterocyclic compounds.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological properties. The quinazolinone core is known for its biological activity, including anti-inflammatory, anticancer, and antimicrobial effects. Researchers explore its derivatives for potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups. It may also serve as a precursor for agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which (6-(Bromomethyl)-7-chloro-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl acetate exerts its effects is largely dependent on its interaction with biological targets. The quinazolinone core can interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit specific kinases involved in cancer cell proliferation or interact with microbial enzymes, leading to antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
- (6-Methyl-7-chloro-3-oxo-3,4-dihydroquinazolin-2-yl)methyl acetate
- (6-(Bromomethyl)-7-chloro-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl benzoate
- (6-(Bromomethyl)-7-chloro-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl butyrate
Uniqueness
What sets (6-(Bromomethyl)-7-chloro-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl acetate apart is its specific combination of functional groups, which confer unique reactivity and potential biological activity. The presence of both bromomethyl and acetate groups allows for diverse chemical modifications, making it a valuable intermediate in synthetic chemistry.
Propiedades
IUPAC Name |
[6-(bromomethyl)-7-chloro-3-methyl-4-oxoquinazolin-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrClN2O3/c1-7(18)20-6-12-16-11-4-10(15)8(5-14)3-9(11)13(19)17(12)2/h3-4H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOBIHWREXAQQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=NC2=C(C=C(C(=C2)Cl)CBr)C(=O)N1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901143701 | |
| Record name | 2-[(Acetyloxy)methyl]-6-(bromomethyl)-7-chloro-3-methyl-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901143701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289686-86-8 | |
| Record name | 2-[(Acetyloxy)methyl]-6-(bromomethyl)-7-chloro-3-methyl-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=289686-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(Acetyloxy)methyl]-6-(bromomethyl)-7-chloro-3-methyl-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901143701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![disodium;[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl phosphate;hydrate](/img/structure/B3034965.png)




![5-(4-phenoxyphenyl)-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3034974.png)




